molecular formula C16H16N4O6 B11462225 2-amino-5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione

2-amino-5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione

Cat. No.: B11462225
M. Wt: 360.32 g/mol
InChI Key: JRHZHRVFJSIPKV-UHFFFAOYSA-N
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Description

2-AMINO-5-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE is a complex organic compound that features a unique combination of functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-5-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE typically involves multi-step organic reactions. One common method includes the use of palladium-catalyzed C-N cross-coupling reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-5-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions may vary depending on the desired product and include temperature control, solvent selection, and reaction time .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.

Scientific Research Applications

2-AMINO-5-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-AMINO-5-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target cells or tissues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-AMINO-5-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE is unique due to its specific combination of functional groups and its potential to interact with multiple molecular targets. This makes it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C16H16N4O6

Molecular Weight

360.32 g/mol

IUPAC Name

2-amino-5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione

InChI

InChI=1S/C16H16N4O6/c1-23-8-3-7(11(24-2)13-12(8)25-5-26-13)6-4-9(21)18-14-10(6)15(22)20-16(17)19-14/h3,6H,4-5H2,1-2H3,(H4,17,18,19,20,21,22)

InChI Key

JRHZHRVFJSIPKV-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C(=C1)C3CC(=O)NC4=C3C(=O)NC(=N4)N)OC)OCO2

Origin of Product

United States

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